β-D-吡喃葡萄糖苷,乙基 1-硫代-, 2,3,4,6-四苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

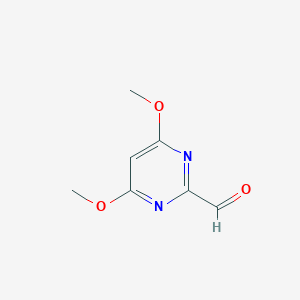

“b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” is a type of glycoside . It is a natural product found in Ascochyta medicaginicola, Pedicularis muscicola, and other organisms . It is also known as Ethyl 2,3,4,6-Tetraacetate-1-thio-β-D-glucopyranoside .

Synthesis Analysis

The synthesis of this compound involves the process of O-glucosidation . Ethyl 1-thio-2,3,4,6-tetrakis-O-triisopropylsilyl-beta-d-glucopyranoside, ethyl 6-O-benzyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside, and ethyl 6-O-pivaloyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside induced highly beta-selective O-glucosidations . The 6-O-pivaloylated substrate provided the best selectivity up to alpha/beta = 3:97 with cyclohexylmethanol, and the substrate was used for glucosidations with secondary and tertiary alcohols in a highly beta-selective manner .Molecular Structure Analysis

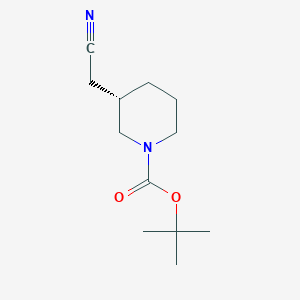

The molecular structure of “b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” is complex and involves several functional groups . The structure includes a pyranose ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom . The pyranose ring is substituted with various functional groups, including ethyl, thio, and tetrabenzoate groups .Chemical Reactions Analysis

The chemical reactions involving “b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” are complex and involve several steps . One of the key reactions is the O-glucosidation process, which involves the reaction of the glucopyranoside with an alcohol to form a glucoside . This reaction is highly selective and results in the formation of the beta-isomer of the glucoside .科学研究应用

复杂碳水化合物的合成:该化合物用于合成异麦芽糖、异麦芽四糖和异麦芽八糖等复杂碳水化合物。这些过程涉及溴化、缩合和各种解封过程,如溴解、水解、甲醇解和氢解 (Koto, Uchida, & Zen,1972 年)。

选择性 O-葡糖基化:它在高度 β-选择性 O-葡糖基化中发挥作用。该过程中的选择性归因于吡喃环的扭曲船构象,这是一种基于构象控制的新颖方法 (Okada 等,2007 年)。

化学合成中的催化:该化合物用于合成其他化合物的催化过程中。一个例子是它在合成五种取代的四氢吡啶中的作用,其中涉及几个键的形成和断裂,说明了它在复杂化学合成中的潜力 (Zhou 等,2015 年)。

抗氧化剂化合物的合成:它还用于合成抗氧化剂化合物,如 4-[((3,4-二羟基苯甲酰)-氧基)甲基]-苯基-β-D-吡喃葡萄糖苷,这是一种来自牛至的抗氧化剂。这涉及多个化学步骤,并生成具有显着生物活性的化合物 (Li & Ma,2016 年)。

糖苷合成:该化合物用于合成各种糖苷,包括甲基七葡萄糖苷类似物。这涉及一系列区域特异性糖基化和保护基操作,突出了其在碳水化合物化学中的多功能性 (Verduyn 等,1993 年)。

未来方向

The future directions for research on “b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” could include further studies on its synthesis, properties, and potential applications. In particular, more research is needed to fully understand the mechanism of action of the compound and to explore its potential uses in various fields .

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-ethylsulfanyloxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32O9S/c1-2-46-36-31(45-35(40)27-21-13-6-14-22-27)30(44-34(39)26-19-11-5-12-20-26)29(43-33(38)25-17-9-4-10-18-25)28(42-36)23-41-32(37)24-15-7-3-8-16-24/h3-22,28-31,36H,2,23H2,1H3/t28-,29-,30+,31-,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZXYVHYHQOAEG-LDDHDNMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)

![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)

![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)

![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)